molecular formula C21H22Cl2N4O2S B13133604 3-(naphthalen-1-ylsulfonyl)-5-(piperazin-1-yl)-1H-indazole dihydrochloride

3-(naphthalen-1-ylsulfonyl)-5-(piperazin-1-yl)-1H-indazole dihydrochloride

Cat. No.: B13133604
M. Wt: 465.4 g/mol
InChI Key: XLACXWFVKJZEPT-UHFFFAOYSA-N
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Description

3-(naphthalen-1-ylsulfonyl)-5-(piperazin-1-yl)-1H-indazoledihydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring, a sulfonyl group, a piperazine ring, and an indazole core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(naphthalen-1-ylsulfonyl)-5-(piperazin-1-yl)-1H-indazoledihydrochloride typically involves multiple steps, starting with the preparation of the indazole core. The indazole core can be synthesized through a cyclization reaction involving hydrazine and an appropriate ketone or aldehyde. The naphthalen-1-ylsulfonyl group is then introduced through a sulfonation reaction, where naphthalene is treated with sulfur trioxide or chlorosulfonic acid. Finally, the piperazine ring is attached via a nucleophilic substitution reaction, often using piperazine and a suitable leaving group such as a halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(naphthalen-1-ylsulfonyl)-5-(piperazin-1-yl)-1H-indazoledihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or tosylates as leaving groups in the presence of nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 3-(naphthalen-1-ylsulfonyl)-5-(piperazin-1-yl)-1H-indazoledihydrochloride is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful for studying enzyme mechanisms and cellular pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In industrial applications, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(naphthalen-1-ylsulfonyl)-5-(piperazin-1-yl)-1H-indazoledihydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and specificity. The indazole core may interact with nucleic acids or other biomolecules, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene sulfonamides: These compounds share the naphthalene sulfonyl group and are used in similar applications.

    Piperazine derivatives: Compounds with a piperazine ring are widely studied for their pharmacological properties.

    Indazole derivatives: These compounds are known for their biological activity and are used in drug development.

Uniqueness

3-(naphthalen-1-ylsulfonyl)-5-(piperazin-1-yl)-1H-indazoledihydrochloride is unique due to its combination of structural features. The presence of the naphthalene sulfonyl group, piperazine ring, and indazole core in a single molecule allows for diverse chemical reactivity and biological activity. This makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C21H22Cl2N4O2S

Molecular Weight

465.4 g/mol

IUPAC Name

3-naphthalen-1-ylsulfonyl-5-piperazin-1-yl-2H-indazole;dihydrochloride

InChI

InChI=1S/C21H20N4O2S.2ClH/c26-28(27,20-7-3-5-15-4-1-2-6-17(15)20)21-18-14-16(8-9-19(18)23-24-21)25-12-10-22-11-13-25;;/h1-9,14,22H,10-13H2,(H,23,24);2*1H

InChI Key

XLACXWFVKJZEPT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC3=C(NN=C3C=C2)S(=O)(=O)C4=CC=CC5=CC=CC=C54.Cl.Cl

Origin of Product

United States

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